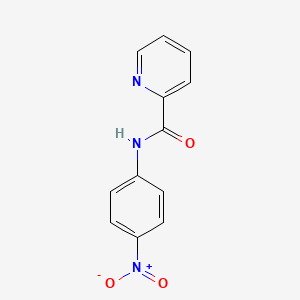

N-(4-nitrophenyl)pyridine-2-carboxamide

Description

Significance of Pyridine-2-carboxamide Scaffolds in Chemical Research

The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, often referred to as a "privileged scaffold." google.comresearchgate.net This designation stems from its recurring presence in a multitude of clinically useful agents and FDA-approved drugs. google.comresearchgate.net The pyridine moiety is a key component in over 7000 drug molecules, valued for its ability to enhance biochemical potency, improve metabolic stability, and increase water solubility. google.comchemspider.com It is found in natural products like vitamins and alkaloids and serves as a bioisostere for benzene (B151609) rings in drug design. google.comresearchgate.net

When combined with a carboxamide group at the 2-position, the resulting pyridine-2-carboxamide scaffold becomes a versatile building block for creating compounds with a wide array of biological activities. The amide bond is a fundamental component in about 25% of all pharmaceuticals, prized for its structural role in linking functional groups and orienting them for optimal interaction with biological targets. nih.gov Derivatives of this scaffold have been investigated for antibacterial, antifungal, anticancer, and antiviral properties. chemspider.comnih.gov

Overview of N-Substituted Pyridine Carboxamides in Academic Studies

Modifying the pyridine-2-carboxamide structure by attaching different substituents to the amide nitrogen (N-substitution) allows researchers to systematically alter the compound's properties and explore its structure-activity relationships. This approach has generated extensive academic interest, leading to the synthesis and evaluation of numerous N-substituted pyridine carboxamide derivatives.

Research in this area has yielded compounds with diverse potential applications. For instance, novel pyridine carboxamides bearing a diarylamine scaffold have been synthesized and evaluated for their antifungal activity, with some showing potent inhibition against pathogens like Botrytis cinerea. A study on a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives investigated how different substituents on the phenyl ring affected their activity as inhibitors of the FOXM1 protein, which is implicated in cancer. Furthermore, the pyridine carboxamide scaffold has been identified as a promising starting point for developing new anti-tubercular agents. semanticscholar.org These studies exemplify how N-substitution is a critical strategy in tuning the biological and chemical properties of this versatile scaffold.

Research Landscape for N-(4-nitrophenyl)pyridine-2-carboxamide

The specific compound, this compound, is a distinct molecule within the broader class of N-substituted pyridine carboxamides. While extensive research has been conducted on the parent scaffold, dedicated studies focusing solely on this particular derivative appear to be limited in publicly accessible literature.

Synthesis and Properties

The synthesis of this compound would likely follow established amide bond formation protocols. A probable synthetic route involves the condensation reaction between picolinic acid (pyridine-2-carboxylic acid) and 4-nitroaniline (B120555). nih.govwikipedia.org This type of reaction is a common method for preparing carboxamides.

The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C12H9N3O3 chemspider.com |

| Average Mass | 243.222 Da chemspider.com |

| Monoisotopic Mass | 243.064391 Da chemspider.com |

| CAS Number | 61349-99-3 chemspider.com |

Current Research Focus

Direct experimental studies detailing the biological activity or specific applications of this compound are not widely reported. However, research on structurally analogous compounds provides context for its potential areas of interest. For example, the related compound N-(4-nitrophenyl)pyrazine-2-carboxamide has been synthesized and studied for its antimycobacterial properties. jocpr.com In that study, the compound was evaluated through in-silico and in-vitro analyses as a potential inhibitor of an enzyme essential for Mycobacterium tuberculosis. jocpr.com

Additionally, the crystal structure of the quinoline (B57606) analogue, N-(4-nitrophenyl)quinoline-2-carboxamide, has been determined, contributing to the structural understanding of this class of molecules. researchgate.net The presence of the nitro group on the phenyl ring is a common feature in medicinal chemistry, often used to modulate electronic properties or as a handle for further chemical transformations. nih.gov The research landscape suggests that while this compound is a well-defined chemical entity, its specific biological and chemical profile remains an area open for future investigation.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-nitrophenyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3/c16-12(11-3-1-2-8-13-11)14-9-4-6-10(7-5-9)15(17)18/h1-8H,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNWOZHANVNVGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572540 | |

| Record name | N-(4-Nitrophenyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61349-99-3 | |

| Record name | N-(4-Nitrophenyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Nitrophenyl Pyridine 2 Carboxamide and Analogous Structures

Established Synthetic Pathways for N-(4-nitrophenyl)pyridine-2-carboxamide

The formation of the amide linkage in this compound is typically achieved through two principal routes: direct condensation of a pyridine-2-carboxylic acid derivative with 4-nitroaniline (B120555) or via a two-step process involving the conversion of the carboxylic acid to a more reactive acyl chloride followed by reaction with the amine.

Condensation Reactions with Pyridine-2-carboxylic Acid Derivatives

Direct amidation of pyridine-2-carboxylic acid with 4-nitroaniline can be facilitated by coupling agents that activate the carboxylic acid. This method forms the amide bond in a single step. Pyridine-2-carboxylic acid itself can also act as a catalyst in certain condensation reactions, such as the synthesis of Schiff bases, highlighting its role in facilitating dehydration processes. researchgate.net Borane-pyridine complexes have also been identified as efficient catalysts for the direct amidation of a wide range of carboxylic acids and amines. mdpi.com

Another approach involves organophosphorus-catalyzed three-component condensation. This method allows for the reaction of amines, carboxylic acids, and pyridine (B92270) N-oxides to generate 2-amidopyridines through a serial dehydration process. nih.gov

Approaches Involving Acyl Chlorides and Aromatic Amines

A common and efficient method for the synthesis of this compound involves the use of an acyl chloride intermediate. Pyridine-2-carboxylic acid is first converted to the more reactive pyridine-2-carbonyl chloride. This is often achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), sometimes with a catalytic amount of dimethylformamide (DMF). nih.govnih.gov

The resulting pyridine-2-carbonyl chloride is then reacted with 4-nitroaniline in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov This base is typically a tertiary amine, such as triethylamine (B128534) (Et₃N). nih.gov The reaction is generally carried out in an inert solvent like dichloromethane (B109758) (DCM) or a mixture of DCM and tetrahydrofuran (B95107) (THF). nih.gov This two-step approach is widely used for the synthesis of various pyridine carboxamides due to its high efficiency. nih.gov

Specific Reaction Conditions and Catalytic Systems

The synthesis of pyridine carboxamides often employs specific conditions and catalysts to achieve high yields. For instance, in the acyl chloride approach for the synthesis of a related compound, N²,N⁶-Di(4-nitrophenyl)pyridine-2,6-dicarboxamide, the reaction of the acyl chloride with 4-nitroaniline is performed in a mixture of dichloromethane and tetrahydrofuran in the presence of triethylamine. The reaction is initiated at 0 °C and then stirred overnight. nih.gov

Catalytic systems are also employed to facilitate these reactions. For example, pyridine-borane complexes have been shown to be effective catalysts for direct amidation reactions. researchgate.net In these cases, the catalyst loading can be as low as 0.2–10 mol%, and the reaction is typically carried out in a high-boiling solvent like xylene. mdpi.comresearchgate.net

| Reactants | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

| Pyridine-2,6-dicarboxylic acid, 4-nitroaniline | Oxalyl chloride, Et₃N | DCM/THF | 0 °C to RT | 78% | nih.gov |

| Carboxylic acids, Amines | Pyridine-borane complex | Xylenes | High | Good | mdpi.comresearchgate.net |

| Amines, Carboxylic acids, Pyridine N-oxides | Phosphetane catalyst | Not Specified | 60-80 °C | 55-98% | nih.gov |

Synthesis of Related N-(4-nitrophenyl)amide and Pyridine Carboxamide Derivatives

The synthetic principles for this compound are broadly applicable to a wide range of related structures. For example, various substituted pyrazine-2-carboxylic acid amides have been synthesized by condensing the corresponding acid chlorides with ring-substituted anilines in dry pyridine. jocpr.com Similarly, the reaction of 2,6-pyridinedicarbonyl dichloride with amino acid esters yields pyridine-2,6-dicarboxamides. nih.gov

The synthesis of N,N-bis(4-nitrophenyl)pyridine-4-amine has also been reported, demonstrating the versatility of these coupling reactions. researchgate.net Furthermore, a range of N-phenylpyrazine-2-carboxamides have been prepared and evaluated for various biological activities. jocpr.com

| Compound Type | Reactants | Method | Reference |

| Substituted pyrazine-2-carboxylic acid amides | Pyrazine-2-carboxylic acid chlorides, substituted anilines | Condensation | jocpr.com |

| Pyridine-2,6-dicarboxamides | 2,6-Pyridinedicarbonyl dichloride, amino acid esters | Acyl chloride reaction | nih.gov |

| N,N-bis(4-nitrophenyl)pyridine-4-amine | Not Specified | Not Specified | researchgate.net |

Functional Group Transformations and Derivatization Strategies

Following the synthesis of the core amide structure, further modifications can be introduced through functional group transformations. A key example is the reduction of the nitro group to an amine, which opens up avenues for further derivatization.

Catalytic Reduction of Nitro Groups to Amines

The nitro group of this compound and its analogs can be selectively reduced to a primary amine (NH₂) group. A common and effective method for this transformation is catalytic hydrogenation. This process typically involves the use of a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source. nih.gov

One widely used hydrogen source is hydrazine (B178648) monohydrate (NH₂NH₂·H₂O). nih.gov The reaction is generally carried out in a solvent such as methanol (B129727) at room temperature. nih.gov This catalytic reduction is a crucial step in synthesizing N-(4-aminophenyl)pyridine-2-carboxamide, a valuable intermediate for further chemical modifications. The selective hydrogenation of the nitro group is often achievable without affecting other reducible functionalities within the molecule, such as the pyridine ring. mit.edu

| Starting Material | Catalyst | Reducing Agent | Solvent | Yield | Reference |

| N²,N⁶-Di(4-nitrophenyl)pyridine-2,6-dicarboxamide | 10% Pd/C | NH₂NH₂·H₂O | Methanol | 81% | nih.gov |

| N-4-nitrophenyl nicotinamide | Pd nanoparticle-organic-silica | H₂ | Not Specified | Quantitative | mit.edursc.org |

Nucleophilic Substitution Reactions on Related Structures

Nucleophilic Aromatic Substitution (SNAr) is a fundamental process for the functionalization of pyridine rings, particularly those activated by electron-wielding groups. The pyridine nitrogen atom inherently reduces electron density in the ring, making it susceptible to nucleophilic attack, especially at the C2 (α) and C4 (γ) positions. youtube.comyoutube.com The presence of additional electron-withdrawing groups, such as a nitro group or a halogen, further enhances the ring's electrophilicity and facilitates these reactions. youtube.com

In structures analogous to this compound, such as halopyridines, the halogen atom can serve as a leaving group. The typical reactivity order for leaving groups in SNAr reactions is F > Cl > Br > I. researchgate.net However, this can vary depending on the nucleophile used. sci-hub.se For instance, 2-halopyridines react with oxygen nucleophiles like benzyl (B1604629) alcohol following the expected reactivity order, whereas with other nucleophiles, the rate-determining step might change. sci-hub.se

A classic example of nucleophilic substitution on the pyridine ring is the Chichibabin reaction, where pyridine reacts directly with a strong nucleophile like sodium amide (NaNH₂) to introduce an amino group, typically at the C2 position. youtube.com The reaction proceeds via nucleophilic addition followed by the elimination of a hydride ion. youtube.com

Another powerful method is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This transition-metal-free process allows for the direct C-H functionalization of electrophilic aromatics like nitropyridines. nih.gov In VNS, a carbanion containing a leaving group at the α-position attacks the electron-deficient ring. This is followed by a base-induced β-elimination of the leaving group to yield the alkylated product. nih.gov This method provides a direct route to introduce alkyl substituents adjacent to a nitro group.

| Reaction Type | Nucleophile | Substrate Example | Product Type | Key Features |

| SNAr | Thiols, Alcohols, Amines | 2-Halopyridines | 2-Substituted Pyridines | Reactivity enhanced by electron-withdrawing groups. youtube.comsci-hub.se |

| Chichibabin Reaction | Amide anion (e.g., NaNH₂) | Pyridine | 2-Aminopyridine | Direct amination of the pyridine ring. youtube.com |

| Vicarious Nucleophilic Substitution (VNS) | Sulfonyl-stabilized carbanions | Nitropyridines | Alkylated Nitropyridines | Direct C-H alkylation without transition metals. nih.gov |

Coupling Reactions for Complex Architectures

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for constructing complex molecular architectures from simpler pyridine-based precursors. Palladium-catalyzed reactions, in particular, have been extensively developed for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of diverse N-aryl carboxamide structures. nih.govsemanticscholar.org

The Suzuki coupling reaction, which couples an organoboron compound with an organic halide or triflate, is highly effective for creating C-C bonds. For example, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide has been successfully coupled with various aryl boronic acids using a Pd(PPh₃)₄ catalyst to generate a library of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. mdpi.com Similarly, palladium(II) complexes derived from N-substituted pyridine-2-thiocarboxamide ligands have shown high catalytic activity in the Suzuki coupling of deactivated aryl bromides. nih.gov

The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, facilitating the formation of C-N bonds. This reaction is crucial for synthesizing N-aryl compounds from aryl halides and amines. semanticscholar.org The versatility of palladium-catalyzed C-N couplings allows for the introduction of nitrogen centers, which can be protected for subsequent synthetic steps or can be part of a larger heterocyclic framework. nih.gov These methods are often advantageous over traditional synthetic routes due to their high efficiency and broad functional group tolerance. semanticscholar.org Copper-catalyzed Ullmann-type couplings also offer an alternative, more cost-effective approach for C-N bond formation between (hetero)aryl halides and N-nucleophiles. semanticscholar.org

| Coupling Reaction | Catalyst System (Example) | Bond Formed | Substrates (Example) | Product Architecture |

| Suzuki Coupling | Pd(PPh₃)₄ / K₃PO₄ | C-C | Aryl Halide + Arylboronic Acid | Biaryl Carboxamides mdpi.com |

| Buchwald-Hartwig Amination | Palladium Catalyst + Ligand | C-N | Aryl Halide + Amine/Amide | N-Aryl Carboxamides nih.govsemanticscholar.org |

| Ullmann Coupling | Copper Catalyst + Ligand | C-N | Aryl Halide + N-nucleophile | N-Aryl Heterocycles semanticscholar.org |

Oxidative Functionalization, Including N-Oxide Formation

The oxidation of the nitrogen atom in a pyridine ring to form a pyridine N-oxide is a key transformation that alters the electronic properties and reactivity of the heterocycle. scripps.edu Pyridine N-oxides are more susceptible to both electrophilic and nucleophilic attack compared to the parent pyridine. scripps.edu This dual reactivity makes them valuable intermediates in the synthesis of substituted pyridines.

Various oxidizing agents can be employed for the synthesis of N-oxides. Common reagents include hydrogen peroxide (H₂O₂), often used with catalysts like titanium silicalite (TS-1), and peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgacs.org Other effective systems include sodium percarbonate in the presence of rhenium-based catalysts and the urea-hydrogen peroxide adduct (UHP). organic-chemistry.org The formation of an N-oxide enhances the reactivity of the C2 and C4 positions towards nucleophilic attack. scripps.edu

Once formed, the N-oxide group can direct further functionalization. For instance, pyridine N-oxides can undergo C-H arylation. In one example, pyridine N-oxide was shown to undergo regioselective addition of an aryl radical derived from an aniline (B41778) precursor to yield the 2-arylpyridine N-oxide. acs.org The N-oxide group can later be removed (deoxygenated) if desired, making it a useful activating and directing group in a multi-step synthesis. scripps.edu The presence of a carboxamide group can form a stable "amide-N-oxide heterosynthon" through hydrogen bonding, which can be exploited in crystal engineering. nih.gov

| Oxidizing Agent/System | Substrate | Product | Key Features |

| Hydrogen Peroxide (H₂O₂) | Pyridines | Pyridine N-Oxides | Can be used with catalysts like TS-1 for improved efficiency. organic-chemistry.org |

| m-CPBA | Quinolines, Pyridines | Quinoline (B57606)/Pyridine N-Oxides | A common and effective peroxy acid for N-oxidation. acs.org |

| Sodium Percarbonate | Tertiary Nitrogen Compounds | N-Oxides | Efficient oxygen source when used with rhenium catalysts. organic-chemistry.org |

| Urea-Hydrogen Peroxide (UHP) | Nitrogen Heterocycles | N-Oxides | Stable, inexpensive, and easy-to-handle solid oxidant. organic-chemistry.org |

Metal-free Polysubstituted Pyridine Ring Formation

The de novo synthesis of pyridine rings from acyclic precursors offers a powerful alternative to the functionalization of a pre-existing pyridine core. Metal-free methods are particularly attractive due to their lower cost, reduced toxicity, and often simpler purification procedures. mdpi.comnih.gov Several strategies have been developed for the metal-free construction of polysubstituted pyridines.

One prominent approach involves a cascade or one-pot reaction sequence. For example, polysubstituted pyridines can be efficiently synthesized from aldehydes, phosphorus ylides, and propargyl azide. acs.orgnih.gov This sequence involves a series of reactions including a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift, all occurring in a single pot to generate the pyridine ring in good to excellent yields. acs.orgnih.gov

Another metal-free strategy is the [3+3] annulation between β-enaminonitriles and β,β-dichloromethyl peroxides. mdpi.comnih.gov This method proceeds under mild, ambient conditions and demonstrates broad substrate scope and functional group tolerance. The mechanism is believed to involve a Kornblum–De La Mare rearrangement followed by intramolecular cyclization and condensation. mdpi.comnih.gov

The coupling of O-acetyl ketoximes with α,β-unsaturated aldehydes, often mediated by iodine and a base like triethylamine, also provides an efficient, metal-free route to substituted pyridines. researchgate.net These methods highlight the increasing sophistication of metal-free organic synthesis, providing practical and sustainable pathways to complex heterocyclic scaffolds. mdpi.comnih.govresearchgate.net

| Method | Key Reactants | Reaction Type | Product |

| Cascade Reaction | Aldehydes, Phosphorus Ylides, Propargyl Azide | One-pot multi-component reaction | Polysubstituted Pyridines acs.orgnih.gov |

| [3+3] Annulation | β-Enaminonitriles, β,β-Dichloromethyl Peroxides | Cycloaddition | Polysubstituted Pyridines mdpi.comnih.gov |

| Oxime/Acrolein Coupling | O-acetyl Ketoximes, α,β-Unsaturated Aldehydes | Iodine-mediated coupling | 2-Substituted Pyridines researchgate.net |

Crystallographic Analysis and Supramolecular Assembly of N 4 Nitrophenyl Pyridine 2 Carboxamide

Single Crystal X-Ray Diffraction Studies

Single-crystal X-ray diffraction has been the cornerstone in determining the precise three-dimensional structure of N-(4-nitrophenyl)pyridine-2-carboxamide.

Determination of Molecular Geometry and Conformation

The molecular structure of this compound is characterized by a pyridine (B92270) ring linked to a 4-nitrophenyl group via a carboxamide bridge. X-ray diffraction data reveals that the conformation of the molecule is nearly planar. nih.govresearchgate.net This planarity is a significant feature of its solid-state conformation. The near-planar arrangement is stabilized by the electronic delocalization across the molecule. researchgate.net

Analysis of Crystal Packing and Lattice Contents

The crystal structure of this compound is organized into a well-defined packing arrangement. The molecules are arranged in close-packed layers, which are related by inversion symmetry. nih.govresearchgate.net This arrangement leads to a stepped or staircase-like progression of molecules that are loosely π-stacked. nih.govresearchgate.net

Within the crystal lattice, two alternating interplanar separations of 3.439 (1) Å and 3.476 (1) Å are observed. nih.govresearchgate.net This is indicative of a repetitive packing sequence, described as ABA'B'AB..., for the π-stacked inversion pairs of the molecule. nih.govresearchgate.net This layered packing is a direct consequence of the intermolecular forces at play.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₂H₉N₃O₃ |

| Formula weight | 243.22 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 7.2928(3) |

| b (Å) | 13.6807(6) |

| c (Å) | 13.3131(7) |

| β (°) | 91.349(1) |

| Volume (ų) | 1327.9 |

| Z | 4 |

Note: Data corresponds to a related quinoline (B57606) derivative, illustrating typical parameters in such crystallographic studies. researchgate.net

Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular assembly of this compound is directed by a variety of intermolecular interactions, with hydrogen bonding playing a pivotal role.

N—H⋯O and Other Hydrogen Bond Types

In addition to the unconventional C—H⋯O bonds, more conventional hydrogen bonds, such as N—H⋯O interactions, are also anticipated to be significant in stabilizing the crystal structure, as is common in carboxamide-containing compounds. nih.gov While direct evidence for N—H⋯O bonds in the title compound from the provided snippets is limited, the presence of the amide N-H donor and the nitro and carbonyl oxygen acceptors makes such interactions highly probable and important for the supramolecular architecture. In related structures, N—H⋯N intramolecular hydrogen bonds have also been observed, which help to stabilize the planar conformation of the molecule. researchgate.net

Table 2: Potential Hydrogen Bond Geometries

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

|---|---|---|---|---|

| N—H···O | ~0.86 | ~2.0-2.2 | ~2.8-3.0 | ~150-170 |

| C—H···O | ~0.95 | ~2.2-2.6 | ~3.1-3.5 | ~130-160 |

Note: This table presents typical geometric parameters for these types of hydrogen bonds and is illustrative of the interactions expected in the crystal structure of this compound.

Role of Amide and Nitro Groups in Directing Hydrogen Bonding

The supramolecular structure of this compound is significantly influenced by hydrogen bonding, where both the amide and nitro groups play distinct roles. The primary intermolecular interactions observed are one-dimensional aryl-carbonyl C-H···O hydrogen bonds. In this arrangement, the carbonyl oxygen of the amide group acts as the hydrogen bond acceptor.

π-Stacking Interactions

π-stacking is a critical stabilizing force in the crystal packing of this compound. The nearly planar molecules are arranged in close-packed layers, which are related by inversion symmetry. These interactions, in conjunction with hydrogen bonds, result in a stepped or staircase-like progression of loosely π-stacked molecules. nih.govresearchgate.net

The π-stacking interactions prominently involve the pyridine rings of adjacent molecules. Unlike some related compounds that exhibit well-defined and discrete π-stacking, the arrangement in this compound is described as a loose π-stacking. This interaction between the electron-deficient pyridine ring and the π-system of a neighboring molecule contributes significantly to the cohesion of the crystal lattice in the third dimension, complementing the one-dimensional chains formed by hydrogen bonding. nih.govresearchgate.net

The crystal lattice of this compound is characterized by specific and repeating intermolecular distances. Analysis of the π-stacked inversion pairs reveals two distinct, alternating interplanar separations. nih.govresearchgate.net This precise arrangement is consistent with a repetitive packing sequence denoted as ABA'B'AB…, indicating a highly ordered supramolecular assembly. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Interplanar Separation 1 | 3.439 (1) Å |

| Interplanar Separation 2 | 3.476 (1) Å |

| Repetitive Packing Sequence | ABA'B'AB… |

Hirshfeld Surface Analysis and Intermolecular Contacts Distribution

A Hirshfeld surface analysis for this compound is not available in the reviewed literature. However, analysis of the closely related compound, N-(4-methoxyphenyl)picolinamide, provides insight into the typical distribution of intermolecular contacts in this class of molecules. nih.gov Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal.

For N-(4-methoxyphenyl)picolinamide, H···H interactions are the most prevalent, accounting for 47% of the total intermolecular contacts, which underscores the significance of van der Waals forces in the crystal's structural organization. nih.gov C···H interactions contribute 22%, indicating the presence of weak dispersive forces or C—H···π interactions that further stabilize the crystal. nih.gov O···H contacts, which represent hydrogen bonding, make up 15.4% of the interactions, highlighting their key role in the crystal packing. nih.gov Smaller contributions arise from N···H (5%), C···C (4.8%), C···N (3.4%), and C···O (1.9%) contacts. nih.gov This distribution showcases the hierarchy of interactions that govern the molecular assembly.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 47.0 |

| C···H / H···C | 22.0 |

| O···H / H···O | 15.4 |

| N···H / H···N | 5.0 |

| C···C | 4.8 |

| C···N / N···C | 3.4 |

| C···O / O···C | 1.9 |

Void Volume Analysis in Crystal Lattices

Specific crystallographic data, such as the unit cell volume and the number of molecules per unit cell (Z), required to conduct a detailed void volume or packing efficiency analysis for this compound are not reported in the available literature. This information is essential for calculating the space occupied by molecules versus the empty space within the crystal lattice, which has implications for properties like density and stability.

Molecular Aggregation Synthons

The concept of supramolecular synthons refers to robust and predictable non-covalent interaction patterns that act as the building blocks of crystal structures. In the crystal engineering of this compound, the primary molecular aggregation is guided by a specific supramolecular synthon.

Computational Chemistry and Theoretical Investigations of N 4 Nitrophenyl Pyridine 2 Carboxamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the molecular properties of organic compounds. For a molecule like N-(4-nitrophenyl)pyridine-2-carboxamide, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), would be the standard approach. mdpi.comresearchgate.net

Geometry Optimization and Conformational Behavior

A crucial first step in any computational study is geometry optimization, which involves finding the lowest energy arrangement of the atoms in a molecule. mdpi.com For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles that correspond to a stable conformation. The planarity between the pyridine (B92270) and nitrophenyl rings, as well as the orientation of the carboxamide linker, would be of significant interest. nih.gov Studies on similar structures, such as N-(4-methoxyphenyl)picolinamide, have shown that the dihedral angle between the two aromatic rings is a key structural parameter. nih.gov Intramolecular hydrogen bonding between the amide proton and the pyridine nitrogen is another potential feature that would be investigated, as it can significantly influence the molecule's conformation. researchgate.net

Prediction of Spectroscopic Data (NMR, IR, UV-Vis)

DFT calculations are a reliable tool for predicting various spectroscopic data.

NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts. nih.gov These theoretical values are then compared with experimental data to confirm the molecular structure.

IR: Theoretical calculations can predict the vibrational frequencies corresponding to different functional groups. researchgate.net For this compound, this would include the characteristic stretching frequencies of the N-H and C=O bonds of the amide group, the N-O stretches of the nitro group, and the various C-H and C=C/C=N vibrations of the aromatic rings. researchgate.net

UV-Vis: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra, providing information about the electronic transitions within the molecule, such as π→π* and n→π* transitions. nih.govnih.gov The calculated maximum absorption wavelengths (λmax) help in interpreting experimental UV-Vis spectra.

Vibrational Frequencies Analysis

A detailed vibrational analysis involves calculating the harmonic vibrational frequencies of the optimized molecular structure. researchgate.net This analysis not only helps in the assignment of bands in experimental IR and Raman spectra but also confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies). mdpi.com For each vibrational mode, the potential energy distribution (PED) can be calculated to determine the contribution of different internal coordinates, providing a precise assignment for each peak. researchgate.net

Electronic Structure and Quantum Chemical Descriptors

The electronic properties of a molecule are fundamental to understanding its reactivity and potential applications.

HOMO-LUMO Energy Gaps and Derived Reactivity Parameters

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. nih.gov

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests that the molecule is more reactive and can be more easily polarized. nih.gov

Reactivity Descriptors: From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated. mdpi.com These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index, which provide quantitative measures of the molecule's reactivity. semanticscholar.org

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for identifying the reactive sites of a molecule:

Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In this compound, these regions would be expected around the oxygen atoms of the nitro and carbonyl groups, as well as the pyridine nitrogen atom. researchgate.netnih.gov

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom of the amide group is a likely site of positive potential. researchgate.net The MEP map provides a comprehensive picture of how a molecule will interact with other charged species. nih.gov

Natural Bond Orbital (NBO) Analysis and Bonding Modes

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a localized, "chemist-friendly" picture of bonding by transforming the complex, delocalized molecular orbitals (MOs) into localized one-center (lone pair) and two-center (bond) orbitals. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. The stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO is a measure of the strength of this interaction. materialsciencejournal.org

For a molecule like this compound, NBO analysis would reveal significant intramolecular charge transfer (ICT) phenomena. The primary interactions would involve the delocalization of electron density from the lone pairs of nitrogen and oxygen atoms into the antibonding orbitals of the aromatic rings and the carboxamide linker. These interactions are crucial in stabilizing the molecular structure and influencing its electronic properties.

Due to the lack of specific NBO analysis data in the literature for this compound, we present data for a structurally similar compound, N-(4-hydroxyphenyl)picolinamide (4-HPP) , to illustrate the types of interactions observed in this class of molecules. researchgate.net In 4-HPP, the key donor-acceptor interactions involve the lone pairs of the pyridine nitrogen, the amide nitrogen, and the hydroxyl oxygen, as well as the π-electrons of the aromatic rings.

Table 1: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix for N-(4-hydroxyphenyl)picolinamide (4-HPP) (Analogous Compound) (Data based on a study of a similar compound for illustrative purposes) researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N(Amide) | π* (C=O) | 58.2 | n → π* (Amide Resonance) |

| LP (1) N(Pyridine) | π* (C-C) Pyridine Ring | 25.5 | n → π* (Ring Delocalization) |

| LP (2) O(Carbonyl) | σ* (N-C) Amide | 21.3 | n → σ* (Hyperconjugation) |

| π (Phenyl Ring) | π* (Pyridine Ring) | 15.8 | π → π* (Inter-ring Conjugation) |

| LP (1) O(Hydroxyl) | π* (C-C) Phenyl Ring | 5.1 | n → π* (Ring Delocalization) |

This table is interactive. You can sort and filter the data.

This analysis highlights the significant electronic delocalization that stabilizes the molecule. A similar pattern of strong n → π* and π → π* interactions would be expected in this compound, likely enhanced by the strong electron-withdrawing nature of the nitro group.

Dipole Moments

The molecule features a strong electron-donating pyridine-carboxamide moiety and a powerful electron-withdrawing nitro group on the phenyl ring, creating a "push-pull" electronic system. The electron density is "pushed" from the pyridine end and "pulled" towards the nitro group, resulting in a large separation of charge and, consequently, a high dipole moment. The final dipole moment is a vector quantity that depends on the precise three-dimensional arrangement of the atoms.

Theoretical calculations of dipole moments are highly dependent on the chosen computational method and basis set. researchgate.net

Table 2: Calculated Dipole Moments of Analogous Push-Pull Molecules (Data from studies on similar compounds for comparative purposes) researchgate.net

| Molecule | Method/Basis Set | Calculated Dipole Moment (Debye) |

| p-Nitroaniline (PNA) | HF / 6-311++G(3d,3p) | 7.5 |

| p-Nitroaniline (PNA) | B3LYP / 6-311++G(3d,3p) | 7.6 |

| p-Nitroaniline (PNA) | MP2 / 6-311++G(3d,3p) | 7.0 |

| Nitrobenzene (B124822) | B3LYP / 6-31G(d) | 4.39 |

| Aniline (B41778) | B3LYP / 6-31G(d) | 1.64 |

This table is interactive. You can sort by molecule or method.

The vector addition of the group moments in p-nitroaniline results in a significantly larger total dipole moment compared to either nitrobenzene or aniline alone, illustrating the push-pull enhancement. quora.com A similar enhancement is anticipated for this compound.

Linear Polarizability and First-Order Hyperpolarizability

Linear polarizability (α) and first-order hyperpolarizability (β) are key parameters that describe the response of a molecule to an external electric field, and they are fundamental to understanding nonlinear optical (NLO) properties. Polarizability relates to the linear change in the dipole moment induced by the field, while hyperpolarizability describes the first nonlinear term in the response. Molecules with large hyperpolarizabilities are of great interest for applications in optoelectronics and photonics. worldscientific.com

Push-pull systems like this compound are prime candidates for exhibiting significant NLO properties. The intramolecular charge transfer from the donor (pyridine-carboxamide) to the acceptor (nitrophenyl) group leads to a large change in dipole moment upon electronic excitation, which is a key factor for a high β value.

Computational methods, particularly DFT, are widely used to predict these properties. The calculation involves determining the energy or dipole moment of the molecule in the presence of a static electric field. The polarizability and hyperpolarizability tensors are then derived from the derivatives of the energy with respect to the field strength. researchgate.net

Specific calculated values for this compound are not available in the literature. However, extensive research on analogous push-pull molecules provides a clear indication of the expected magnitude and the factors influencing these properties. For example, studies on push-pull tetrazoles with a p-nitrophenyl acceptor unit have shown a strong correlation between the strength of the donor group and the calculated hyperpolarizability. nih.gov

Table 3: Calculated Polarizability and First Hyperpolarizability of an Analogous Push-Pull Molecule (Data for 2-(p-nitrophenyl)-5-(4-(N,N-diphenylamino)phenyl)tetrazole, a compound with a strong push-pull character, is shown for illustration) nih.gov

| Property | Component | Value (esu) |

| Polarizability (α) | αxx | 6.89 x 10-23 |

| αyy | 3.55 x 10-23 | |

| αzz | 1.77 x 10-23 | |

| ⟨α⟩ (Mean) | 4.07 x 10-23 | |

| Hyperpolarizability (β) | βxxx | 1.63 x 10-28 |

| βvec | 1.59 x 10-28 | |

| βtotal | 1.63 x 10-28 |

This table is interactive and showcases the tensor components of the calculated properties.

The large βtotal value, dominated by the component along the charge-transfer axis (βxxx), is characteristic of efficient push-pull systems. This compound is expected to exhibit similarly large hyperpolarizability due to its analogous electronic structure.

Advanced Theoretical Methods and Basis Set Selection

The accuracy of computational investigations into molecules like this compound is critically dependent on the choice of theoretical method and the basis set used to represent the atomic orbitals.

Ab-initio Calculations (e.g., HF, BLYP, B3LYP Levels)

Hartree-Fock (HF): This is a fundamental ab initio method that solves the Schrödinger equation by approximating the electron-electron repulsion term. It treats each electron as moving in the average field of all other electrons, neglecting instantaneous electron correlation. While computationally efficient, HF often provides only qualitative results for properties that are sensitive to electron correlation, such as reaction energies and spectroscopic properties. nih.gov

Density Functional Theory (DFT): DFT methods have become the workhorse of modern computational chemistry due to their favorable balance of accuracy and computational cost. Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable. Key to DFT is the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and electron correlation.

BLYP: This is a pure DFT functional that combines Becke's 1988 exchange functional (B) with the Lee-Yang-Parr correlation functional (LYP). It is a Generalized Gradient Approximation (GGA) functional, meaning it considers both the electron density and its gradient.

B3LYP: This is a hybrid functional, which incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources (Becke's three-parameter functional). uni-muenchen.de B3LYP often provides improved accuracy over pure DFT functionals for a wide range of chemical systems and properties. ornl.gov

For this compound, B3LYP would generally be a suitable choice for geometry optimization and calculating ground-state electronic properties, as it captures a significant amount of electron correlation at a manageable computational cost.

Time-Dependent DFT (TD-DFT) for Excited State Calculations

To investigate the electronic absorption spectra, photophysical properties, and excited states of a molecule, ground-state methods are insufficient. Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of excitation energies and transition properties. rsc.org It is one of the most widely used methods for studying the excited states of medium to large molecules due to its computational efficiency compared to more rigorous wavefunction-based methods. researchgate.netchemrxiv.org

For a push-pull system like this compound, TD-DFT would be employed to:

Calculate the vertical excitation energies, which correspond to the maxima in the UV-Vis absorption spectrum.

Determine the oscillator strengths of these transitions, which relate to the intensity of the absorption bands.

Analyze the nature of the electronic transitions by examining the molecular orbitals involved (e.g., identifying π → π* or intramolecular charge-transfer transitions).

The choice of functional is also critical for TD-DFT calculations, especially for charge-transfer states, where many standard functionals can be inaccurate. Long-range corrected functionals, such as CAM-B3LYP or ωB97XD, are often recommended for such systems.

Basis Set Selection: A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set affects the accuracy and cost of the calculation. youtube.com

Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used for organic molecules. The numbers indicate the number of Gaussian functions used to describe core and valence orbitals. Symbols like (d,p) add polarization functions, which allow for non-spherical distortion of orbitals and are crucial for accurate bonding descriptions. The "+" symbol indicates the addition of diffuse functions, which are important for describing anions and weak interactions. For this compound, a basis set like 6-311+G(d,p) would be a reasonable choice for a balance of accuracy and efficiency. ohio-state.edu

Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit as the size of the basis set (D for double-zeta, T for triple-zeta, etc.) increases. They are generally more computationally expensive but can provide higher accuracy.

The selection of an appropriate method and basis set requires careful consideration of the specific property being investigated and the available computational resources. researchgate.net

Molecular Dynamics Simulations and Conformational Landscapes

While quantum mechanical calculations typically focus on a single, energy-minimized static structure, molecules are dynamic entities that constantly undergo vibrations and conformational changes at finite temperatures. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time.

An MD simulation solves Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve. This allows for the exploration of the molecule's conformational landscape—the collection of all possible three-dimensional arrangements of its atoms and their corresponding potential energies.

For a flexible molecule like this compound, MD simulations would be valuable for:

Conformational Analysis: The molecule has several rotatable bonds, notably the C-C bond connecting the pyridine and carboxamide groups, and the N-C bond connecting the amide and the phenyl ring. The relative orientation of the two aromatic rings is crucial for the degree of π-conjugation and, consequently, for the electronic and optical properties. MD simulations can identify the most stable conformers (low-energy states) and the energy barriers for rotation between them.

Solvent Effects: MD simulations can explicitly include solvent molecules (e.g., water), allowing for a detailed investigation of how the solvent structure around the solute affects its conformation and dynamics.

Thermodynamic Properties: By sampling a large number of configurations from the simulation trajectory, it is possible to calculate thermodynamic properties such as free energies, enthalpies, and entropies.

Currently, there are no published molecular dynamics studies specifically for this compound. However, such a study would likely reveal a complex conformational landscape with multiple low-energy minima corresponding to different dihedral angles between the pyridine ring, the amide plane, and the nitrophenyl ring. These conformational preferences would be influenced by a balance of steric hindrance and the desire to maximize π-orbital overlap for electronic delocalization.

Theoretical Examination of Reaction Mechanisms and Kinetics

Theoretical chemistry offers powerful tools to elucidate the intricate details of chemical reactions involving this compound. By employing quantum mechanical calculations, researchers can map out potential energy surfaces, identify transition states, and determine the most probable reaction pathways. These computational approaches allow for the investigation of reactions that may be difficult to study experimentally.

For molecules structurally related to this compound, such as other pyridine carboxamides and nitrophenyl derivatives, density functional theory (DFT) is a commonly utilized method. DFT calculations can predict the geometries of reactants, intermediates, transition states, and products. From these geometries, thermodynamic and kinetic parameters like activation energies and reaction rate constants can be derived.

For instance, in the study of aminolysis or hydrolysis reactions of similar carboxamides, theoretical models can help distinguish between different mechanistic possibilities, such as concerted versus stepwise pathways. The role of catalysts, solvent effects, and the influence of substituents on the reaction rate and mechanism can also be systematically investigated. In silico studies on related compounds like N-(2-nitrophenyl) pyrazine-2-carboxamide and N-(4-nitrophenyl) pyrazine-2-carboxamide have been used to predict their interactions with biological targets, revealing potential mechanisms of action at a molecular level.

Kinetic studies of related compounds have shown that the reaction mechanism can involve the formation of a zwitterionic tetrahedral intermediate. The rate-determining step in such reactions can change depending on the basicity of the attacking amine. For example, with weakly basic pyridines, the breakdown of the intermediate to products is often rate-limiting, while for more basic pyridines, the formation of the intermediate can become the slowest step. Computational models can calculate the energy barriers for each of these steps, providing a theoretical basis for these experimental observations.

Validation Through Comparison of Theoretical and Experimental Data

A critical aspect of computational chemistry is the validation of theoretical results against experimental data. This comparison is essential to ensure the accuracy and predictive power of the computational models used. For this compound, this validation would typically involve comparing calculated properties with experimentally determined values.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental spectra. The agreement between the calculated and experimental values provides confidence in the computed molecular geometry and electronic structure.

The following table provides a representative comparison of experimental and theoretical spectroscopic data for functional groups and structural motifs relevant to this compound, drawing on data from closely related compounds for illustrative purposes.

| Parameter | Experimental Value (Typical Range) | Theoretical Value (Calculated for Analogous Compound) |

| IR Stretching Frequency (C=O) | 1660-1700 cm⁻¹ | ~1680 cm⁻¹ |

| IR Stretching Frequency (N-H) | 3200-3400 cm⁻¹ | ~3350 cm⁻¹ |

| IR Stretching Frequency (NO₂, asym.) | 1500-1550 cm⁻¹ | ~1530 cm⁻¹ |

| IR Stretching Frequency (NO₂, sym.) | 1330-1370 cm⁻¹ | ~1350 cm⁻¹ |

| ¹H NMR Chemical Shift (N-H) | 8.0-10.0 ppm | ~8.5 ppm |

| ¹³C NMR Chemical Shift (C=O) | 160-170 ppm | ~165 ppm |

It is important to note that the theoretical values are often calculated for molecules in the gas phase, while experimental data is typically collected in solution or the solid state. Solvent effects can be included in more advanced computational models to improve the correlation with experimental results. Discrepancies between theoretical and experimental data can often provide deeper insights into intermolecular interactions and environmental effects.

Structure Activity Relationship Sar and Ligand Design Principles for N 4 Nitrophenyl Pyridine 2 Carboxamide Analogs

Impact of Substituent Electronic Properties on Molecular Interactions

The electronic nature of substituents on the N-(4-nitrophenyl)pyridine-2-carboxamide scaffold plays a critical role in modulating its interactions with biological targets. The distribution of electron density within the molecule, which is influenced by the presence of electron-withdrawing or electron-donating groups, directly affects non-covalent interactions such as hydrogen bonding and π-π stacking.

Electron-withdrawing groups (EWGs), such as the nitro (-NO2) and halogen groups, and electron-donating groups (EDGs), like amino (-NH2) and hydroxyl (-OH) groups, significantly alter the electronic landscape of the parent molecule. mdpi.comrsc.org EWGs decrease the electron density on the aromatic rings, while EDGs increase it. nih.gov This modulation of electron density has a profound effect on the strength and nature of intermolecular interactions.

For instance, the nitrogen atom in the pyridine (B92270) ring acts as a hydrogen bond acceptor. stackexchange.com The presence of an EDG on the pyridine ring would increase the electron density on this nitrogen, potentially leading to stronger hydrogen bonding with a hydrogen bond donor on a target protein. mdpi.com Conversely, an EWG would decrease the electron density, possibly weakening this interaction. Similarly, substituents on the phenyl ring can influence the acidity of the amide N-H group, affecting its ability to act as a hydrogen bond donor. researchgate.net

The table below illustrates the general effect of EWGs and EDGs on the electronic properties and potential molecular interactions of this compound analogs.

| Group Type | Example Substituents | Effect on Aromatic Ring | Impact on Pyridine Nitrogen (Hydrogen Bond Acceptor) | Impact on Amide N-H (Hydrogen Bond Donor) |

| Electron-Withdrawing (EWG) | -NO₂, -CN, -CF₃, Halogens | Decreases electron density | Weaker hydrogen bonds | Stronger hydrogen bonds (more acidic proton) |

| Electron-Donating (EDG) | -NH₂, -OH, -OCH₃, -CH₃ | Increases electron density | Stronger hydrogen bonds | Weaker hydrogen bonds (less acidic proton) |

The nitro group (-NO2) is a potent electron-withdrawing group due to both strong inductive and resonance effects. researchgate.netsvedbergopen.com Its position on the phenyl ring of N-phenylpyridine-2-carboxamide analogs is a critical determinant of the molecule's electronic properties and, consequently, its biological behavior. researchgate.net

Para position: Maximum resonance effect, leading to a significant decrease in electron density throughout the phenyl ring and influencing the amide group. researchgate.net

Meta position: The resonance effect is absent, and the electron-withdrawing nature is primarily due to the inductive effect. This results in a different charge distribution compared to the para isomer. nih.gov

Ortho position: Both inductive and resonance effects are present, but steric hindrance between the nitro group and the amide linkage can force the phenyl ring to rotate, disrupting coplanarity and altering the electronic communication between the rings.

The position of the nitro group also affects the molecule's ability to form intermolecular interactions. For example, the oxygen atoms of the nitro group can act as hydrogen bond acceptors. nih.gov The accessibility of these oxygen atoms for hydrogen bonding is dependent on their steric environment, which is dictated by the substitution pattern. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models are valuable for predicting the activity of novel analogs and for providing insights into the molecular properties that are important for bioactivity. medcraveonline.com

The development of a robust QSAR model involves several key steps, starting with the creation of a dataset of compounds with known biological activities. uniroma1.it This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net

Several statistical methods can be employed to develop QSAR models:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity (dependent variable) and one or more molecular descriptors (independent variables). nih.gov

Partial Least Squares (PLS): PLS is similar to MLR but is more suitable for datasets where the number of descriptors is large or when there is multicollinearity among the descriptors.

k-Nearest Neighbors (kNN): This is a non-linear method that predicts the activity of a compound based on the average activity of its 'k' most similar neighbors in the training set. researchgate.net

The statistical quality and predictive ability of the developed QSAR models are assessed using various validation metrics. nih.gov

| Validation Type | Key Metrics | Description |

| Internal Validation | q² (Cross-validated R²) | Measures the predictive ability of the model within the training set, often determined by leave-one-out cross-validation. uniroma1.it |

| External Validation | R²_pred (Predictive R²) | Measures the predictive ability of the model on an external test set of compounds not used in model development. uniroma1.it |

A statistically robust and predictive QSAR model will have high values for these metrics, indicating its reliability for screening new compounds. nih.gov

The selection of appropriate molecular descriptors is a critical step in QSAR model development, as they are the numerical representation of the chemical and physical properties of the molecules. nih.gov There are various classes of descriptors:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity indices.

3D Descriptors: Molecular shape and volume descriptors.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA).

Electronic Descriptors: Dipole moment, partial charges.

The goal is to select a subset of descriptors that are highly correlated with the biological activity and are not highly correlated with each other. frontiersin.org Various algorithms, such as genetic algorithms, can be used to select the optimal combination of descriptors that results in the most predictive QSAR model. researchgate.net For this compound analogs, descriptors related to electronic properties (e.g., partial charges on the nitro group and pyridine nitrogen) and hydrophobicity would likely be important. nih.gov

Molecular Docking Studies and Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is a powerful tool for understanding the molecular basis of ligand-target interactions and for virtual screening of compound libraries. nih.gov

Docking simulations for this compound analogs would involve placing the molecule into the active site of a target protein and calculating the binding energy for different poses. The results can reveal key interactions that contribute to binding affinity. doaj.org

Common types of interactions observed in docking studies include:

Hydrogen Bonds: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen, pyridine nitrogen, and nitro group oxygens can act as hydrogen bond acceptors. researchgate.net

π-π Stacking: The aromatic pyridine and nitrophenyl rings can engage in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein's active site. nih.gov

Hydrophobic Interactions: Non-polar parts of the molecule can interact with hydrophobic pockets in the target protein.

Electrostatic Interactions: The polarized nitro group can participate in favorable electrostatic interactions with charged or polar residues. nih.gov

The table below summarizes the potential interactions for different moieties of this compound.

| Molecular Moiety | Potential Interactions |

| Pyridine Ring | Hydrogen bond acceptor (N atom), π-π stacking |

| Amide Linker | Hydrogen bond donor (N-H), Hydrogen bond acceptor (C=O) |

| Nitrophenyl Ring | π-π stacking, Hydrophobic interactions |

| Nitro Group | Hydrogen bond acceptor (O atoms), Electrostatic interactions |

By analyzing the interaction profiles of a series of analogs, researchers can understand why certain structural modifications lead to increased or decreased activity. nih.gov This information is invaluable for the rational design of new, more potent ligands. For instance, if docking studies reveal a vacant hydrophobic pocket near the phenyl ring, adding a suitable hydrophobic substituent at that position could enhance binding affinity.

Ligand-Target Binding Interactions and Modes

The binding of this compound analogs to their target proteins is often characterized by a combination of non-covalent interactions. These interactions are fundamental to the stability of the ligand-protein complex and are dictated by the functionalities present on both the ligand and the protein's binding site.

Key interactions frequently observed with pyridine carboxamide scaffolds include:

Hydrogen Bonding: The amide linkage (-C(O)NH-) is a crucial functional group, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This allows for the formation of strong hydrogen bonds with amino acid residues in the binding pocket, such as serine or aspartate.

Hydrophobic Interactions: The phenyl and pyridine rings also participate in hydrophobic interactions with nonpolar residues, further stabilizing the complex.

Coordination Bonds: The pyridine nitrogen and the amide oxygen can act as donor atoms for coordination with metal ions present in the active site of metalloenzymes.

Molecular docking studies of various N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives have suggested that residues such as Val296 and Leu289 play a key role in binding. nih.gov The specific orientation and conformation of the ligand within the binding site are critical for maximizing these interactions.

Identification of Key Residues and Binding Site Characteristics

The identification of key amino acid residues and the characterization of the binding site are paramount for understanding the SAR of this compound analogs. The nature of the binding pocket—whether it is predominantly hydrophobic or hydrophilic, its size, and its shape—determines which analogs will bind with high affinity.

For instance, in the context of targeting transcription factors like FOXM1, which often lack well-defined binding pockets, the interactions with specific residues become even more critical. nih.gov The chemical properties of the fused rings in pyridine derivatives enhance the possibilities for varying pharmacophoric groups, which can impact their ability to interact with a diverse range of biological targets. nih.gov

Binding Energy Calculations and Affinity Prediction

Computational methods are invaluable for predicting the binding affinity of this compound analogs and guiding ligand design. Techniques such as molecular docking and molecular dynamics simulations are used to estimate the binding free energy of a ligand-protein complex.

A molecular docking study of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a related compound, revealed a binding energy affinity of ΔG = -10.3 kcal mol⁻¹, indicating its potential as a template for new drug development. nih.gov Such calculations help in prioritizing compounds for synthesis and experimental testing. The Solvated Interaction Energy (SIE) model is another computational approach used for scoring protein-ligand binding affinities. nih.gov

Molecular Electrostatic Potential Maps in SAR Context

Molecular electrostatic potential (MEP) maps are powerful tools in SAR studies as they provide a visual representation of the charge distribution within a molecule. researchgate.net These maps help in identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue), which are crucial for understanding and predicting intermolecular interactions. researchgate.net

Principles of Ligand Design Based on Pyridine Carboxamide Scaffolds

The pyridine carboxamide scaffold is a versatile framework in ligand design due to its tunable electronic and steric properties and its ability to engage in a variety of binding interactions. researchgate.netnih.gov

Chelation and Coordination Chemistry with Metal Centers

The pyridine-2-carboxamide moiety is an excellent chelating agent for metal ions. researchgate.net The arrangement of the pyridine nitrogen and the amide oxygen or deprotonated amide nitrogen creates a stable five-membered ring upon coordination to a metal center. This chelating ability is a key principle in the design of ligands for various applications, including bio-inspired catalysis and medicinal chemistry. researchgate.net

Pyridine-2,6-dicarboxamides, for instance, are distinctive chelating ligands due to the presence of a pincer-like cavity that can stably coordinate to a metal center. researchgate.net The deprotonated carboxamidate 'N' donors have been extensively explored as ligands to support metal ions in unusual higher oxidation states. researchgate.netresearchgate.net The rich coordination chemistry of pyridine-type ligands has been instrumental in incorporating a wide range of metal ions into functional materials. nih.gov

Design of Functional Materials with Specific Binding Affinities (e.g., Anion Receptors)

The principles of ligand design based on pyridine carboxamide scaffolds extend to the development of functional materials, such as anion receptors. The hydrogen-bonding capabilities of the amide group, combined with the rigid and planar nature of the pyridine ring, make this scaffold suitable for the construction of receptors that can selectively bind anions. researchgate.net

Modulation of Supramolecular Features for Directed Interactions

The deliberate modification of supramolecular features in analogs of this compound is a key principle in ligand design, enabling the direction of intermolecular interactions to achieve specific solid-state architectures. The substitution on the phenyl ring, in particular, has a profound influence on the resulting hydrogen bonding and π-stacking motifs, which govern the crystal packing.

A comparative analysis of the crystal structures of this compound and its analog, N-(4-fluorophenyl)pyridine-2-carboxamide, reveals significant differences in their supramolecular assemblies, directly attributable to the electronic and steric properties of the para-substituent. nih.govresearchgate.net

The conformation of this compound is observed to be more planar than that of its fluoro-substituted counterpart. nih.govresearchgate.net This planarity facilitates a distinct arrangement of molecules in the crystal lattice. The intermolecular interactions are characterized by one-dimensional aryl-carbonyl C—H⋯O hydrogen bonds. nih.govresearchgate.net This specific interaction creates a stepped, or staircase-like, progression of molecules.

These layers are further organized by π-stacking interactions between the planar molecules, which are related by inversion symmetry. nih.govresearchgate.net The π-stacking is not uniform, with two alternating interplanar separations of 3.439 (1) Å and 3.476 (1) Å observed within the crystal lattice. nih.govresearchgate.net This suggests a repetitive packing sequence of ABA'B'AB..., where A and B represent inversion pairs of the molecule. nih.govresearchgate.net

In contrast, the introduction of a fluorine atom in N-(4-fluorophenyl)pyridine-2-carboxamide leads to a different set of supramolecular interactions. This analog exhibits unconventional two-dimensional aryl-carbonyl C—H⋯O and pyridine-fluorine C—H⋯F hydrogen bonds. nih.govresearchgate.net The π-stacking in this case is well-defined and involves the pyridine rings in the third dimension. nih.govresearchgate.net

The design principle illustrated by these analogs is that the choice of substituent on the phenyl ring directly modulates the dimensionality and nature of the primary intermolecular interactions. The strong electron-withdrawing nitro group in this compound promotes a more planar molecular conformation, leading to a packing arrangement dominated by C—H⋯O bonds and π-stacking. The less bulky and electronically different fluoro group allows for a more diverse set of interactions, including C—H⋯F bonds.

These findings underscore the potential for crystal engineering in this class of compounds. By systematically varying the substituents, it is possible to control the supramolecular assembly and, consequently, the physicochemical properties of the resulting materials.

Interactive Data Tables

Table 1: Comparison of Supramolecular Interactions in N-(4-substituted)pyridine-2-carboxamide Analogs

| Compound | Dominant Intermolecular Interactions | Supramolecular Motif |

| This compound | 1D aryl-carbonyl C—H⋯O hydrogen bonds; π-stacking | Stepped/staircase progression of loosely π-stacked molecules nih.govresearchgate.net |

| N-(4-fluorophenyl)pyridine-2-carboxamide | 2D aryl-carbonyl C—H⋯O and pyridine-fluorine C—H⋯F hydrogen bonds; π-stacking of pyridine rings | Two-dimensional network with π-stacking in the third dimension nih.govresearchgate.net |

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₉N₃O₃ |

| π-stacking Interplanar Separation 1 | 3.439 (1) Å nih.govresearchgate.net |

| π-stacking Interplanar Separation 2 | 3.476 (1) Å nih.govresearchgate.net |

| Packing Sequence | ABA'B'AB... nih.govresearchgate.net |

Applications in Materials Science

Utilization as Versatile Building Blocks in Advanced Organic Synthesis

N-(4-nitrophenyl)pyridine-2-carboxamide belongs to the broader class of functionalized pyridines, which are recognized as valuable building blocks in organic synthesis. lifechemicals.com The pyridine (B92270) structural unit is a key component in numerous natural products, pharmaceuticals, and agrochemicals. lifechemicals.com Compounds containing pyridine rings are prevalent in FDA-approved drugs, highlighting the importance of this heterocyclic motif in medicinal chemistry. lifechemicals.com

The synthetic versatility of this compound stems from the reactivity of its constituent parts. The nitro group (NO2), for instance, is a well-established functional group in organic synthesis, often serving as a precursor for the introduction of other functionalities or as a key component in the construction of more complex molecular scaffolds. Nitro compounds are considered by some to be "ideal intermediates in organic synthesis" due to their diverse reactivity. frontiersin.org They can participate in a variety of chemical transformations, making them valuable for creating intricate molecular designs. frontiersin.org

The amide linkage within the molecule provides a degree of structural rigidity and introduces the potential for specific, directional interactions, which is a crucial aspect in the rational design of larger molecular assemblies. The combination of the pyridine head, the amide bridge, and the nitrophenyl tail allows for a modular approach to synthesis, where each component can be systematically modified to tune the properties of the resulting materials.

Role in the Design and Construction of Functional Materials

The design and construction of functional materials with tailored properties is a cornerstone of modern materials science. This compound and its derivatives are promising candidates for the creation of such materials, particularly in the realm of coordination polymers and metal-organic frameworks (MOFs). nih.gov

MOFs are a class of crystalline materials constructed from metal ions or clusters linked together by organic molecules, known as linkers. nih.govresearchgate.net The predictable coordination chemistry of the pyridine nitrogen atom makes it an excellent binding site for metal centers. nih.gov By incorporating this compound or similar pyridine-containing ligands into a framework, it is possible to systematically design and synthesize materials with specific topologies and chemical functionalities. researchgate.net

The ability to control the three-dimensional arrangement of the metal ions and organic linkers allows for the creation of materials with precisely defined pores. researchgate.net These pores can be engineered for applications such as gas storage, molecular separations, and catalysis. researchgate.net The modular nature of MOF synthesis, where different metal ions and organic linkers can be combined, offers a powerful platform for tuning the properties of the resulting materials. nih.gov The presence of the nitro group on the phenyl ring of this compound can also impart specific functionalities to the pores of a MOF, potentially leading to materials with enhanced selectivity for certain guest molecules.

Study of Intramolecular Hydrogen Bonding and Steric/Electronic Factors in Material Conformations and Properties

The conformation of this compound, and consequently the properties of materials derived from it, is significantly influenced by a delicate interplay of intramolecular hydrogen bonding, steric effects, and electronic factors. nih.gov The amide group (-CONH-) is a key player in this regard, as it can act as both a hydrogen bond donor (N-H) and acceptor (C=O).

In related pyridine-2,6-dicarboxamide structures, the orientation of the carboxamide groups relative to the central pyridine ring can vary, leading to different conformations such as planar, semi-skew, and skew. nih.gov These conformational differences are dictated by the dihedral angles between the amide groups and the pyridine ring. nih.gov The presence of substituents on the phenyl ring can introduce steric hindrance, forcing the molecule to adopt a non-planar conformation to minimize repulsive interactions. nih.gov

Intramolecular hydrogen bonding between the amide proton and the nitrogen atom of the pyridine ring is a possibility that can significantly stabilize a particular conformation. Such hydrogen bonds can create a quasi-aromatic ring system, enhancing the planarity of that molecular fragment and strengthening the hydrogen bond itself. mdpi.com However, the formation of intramolecular versus intermolecular hydrogen bonds can be influenced by the surrounding environment, such as the solvent polarity. mdpi.com In some cases, intermolecular N-H···O hydrogen bonds can link molecules into chains or more complex supramolecular architectures. nih.gov

Electronic effects also play a crucial role. The electron-withdrawing nature of the nitro group can influence the electron density distribution across the molecule, affecting the strength of hydrogen bonds and the rotational barriers around single bonds. rsc.org Understanding these subtle steric and electronic effects is critical for predicting and controlling the self-assembly of these molecules into functional materials with desired properties.

Potential in Non-linear Optical (NLO) Materials Development and Design

Materials with non-linear optical (NLO) properties are of great interest for applications in advanced technologies such as telecommunications, optical information processing, and photonics. nih.gov Organic molecules that possess both an electron-donating group and an electron-accepting group connected by a π-conjugated system often exhibit significant NLO responses.